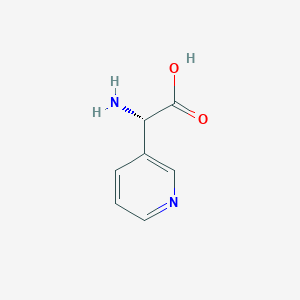

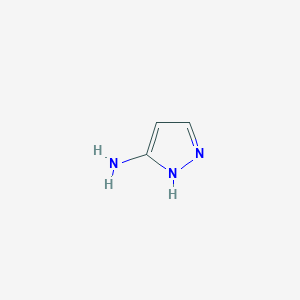

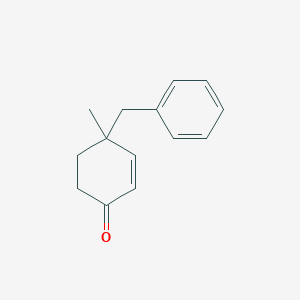

![molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(叔丁氧羰基氨基)双环[2.2.1]庚-5-烯-2-羧酸 CAS No. 1242184-46-8](/img/structure/B59093.png)

(1S,2R,3S,4R)-3-(叔丁氧羰基氨基)双环[2.2.1]庚-5-烯-2-羧酸

描述

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves reactions with dicarboxylic acids cyclic anhydrides, which are key to forming intricate structures like imidazole or benzimidazole derivatives through the reaction of 1,4-NCCN-binucleophiles with cyclic anhydrides of dicarboxylic acids. Such processes highlight the importance of selecting appropriate reaction conditions to achieve the desired product specificity and yield (Skoryna, Voskoboinik, & Kovalenko, 2023).

Molecular Structure Analysis

The molecular structure of "(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" features a bicyclic framework that is significant for its reactivity and functionalization capacity. The stereocontrolled intramolecular free-radical cyclization, as seen in the synthesis of cyclopentane rings, is a notable method for forming carbon-carbon bonds, emphasizing the complexity and versatility of such molecules (Durand et al., 2004).

Chemical Reactions and Properties

The compound's chemical reactivity includes its ability to undergo various transformations, such as decarboxylative reactions, highlighting its potential as a precursor for more complex molecules. The development of catalytic non-enzymatic kinetic resolutions and reactions with carboxylic acid groups attached to non-aromatic sp^2 or sp carbon further demonstrate its versatility in synthetic chemistry (Rahaman, Singh Chauhan, & Bhadra, 2023).

Physical Properties Analysis

Understanding the compound's physical properties, such as solubility, melting point, and boiling point, is crucial for its practical application in synthesis and chemical reactions. The analysis of activity coefficients at infinite dilution of organic solvents and water in specific ionic liquids offers insight into the solvation and extraction behaviors of such compounds, guiding their use in liquid-liquid extraction processes (Domańska, Wlazło, & Karpińska, 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in synthesis and applications. The exploration of carboxylic acid bioisosteres and novel carboxylic acids emphasizes the ongoing research into improving the pharmacological profiles of molecules containing carboxylic acid groups, which can directly influence the synthesis and application of such compounds (Horgan & O’ Sullivan, 2021).

科学研究应用

天然和合成新酸及其应用

对天然和合成新酸(如含有叔丁基的羧酸)的研究强调了它们因其生物活性而具有广阔的应用前景。这些化合物作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂在化学制剂中具有良好的应用前景。此外,它们的应用还扩展到化妆品、农学和制药行业,表明类似于所讨论结构的结构具有广泛的用途 (Dembitsky,2006 年)。

生物催化和微生物抑制中的羧酸

羧酸在微生物抑制和生物催化中的作用已得到充分证明。包括与 (1S,2R,3S,4R)-3-(叔丁氧羰基氨基)双环[2.2.1]庚-5-烯-2-羧酸类似的结构在内的这些化合物可以在低于所需产率的浓度下抑制微生物生长,表明它们作为食品防腐剂和通过代谢工程策略增强生物燃料生产的潜力 (Jarboe 等人,2013 年)。

抗氧化和抗菌性能

羧酸的结构变化显着影响其抗氧化和抗菌活性。比较不同羧酸的研究表明,羟基和共轭键的存在与生物活性增加相关,这表明对羧酸结构的修饰(类似于所讨论的化合物)可以增强这些特性 (Godlewska-Żyłkiewicz 等人,2020 年)。

溶剂应用和萃取效率

羧酸及其衍生物已被探索作为液-液萃取过程中的溶剂,特别是在从水流中回收羧酸方面。使用离子液体等创新溶剂已显示出提高羧酸萃取效率的潜力,突出了类似化合物在分离技术中的潜在用途 (Sprakel & Schuur,2019 年)。

有机合成中的催化和动力学拆分

该化合物的结构与有机合成中催化和非酶动力学拆分相关的讨论有关。非酶程序已显着发展,为产品和起始原料提供了高对映选择性和产率。这表明 (1S,2R,3S,4R)-3-(叔丁氧羰基氨基)双环[2.2.1]庚-5-烯-2-羧酸在不对称合成和拆分过程中的潜力 (Pellissier,2011 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMJBHUNSHDFPT-RGOKHQFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

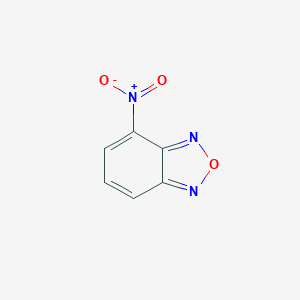

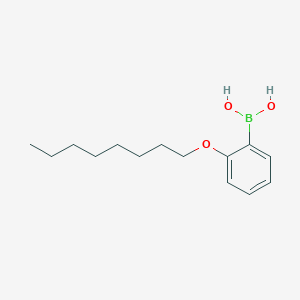

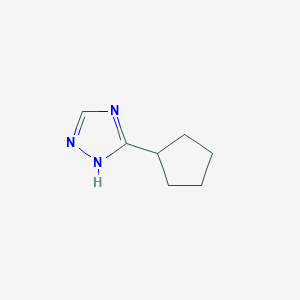

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)